molecular formula C8H16F3NO B1479427 4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine CAS No. 2098118-75-1

4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine

Cat. No. B1479427
CAS RN: 2098118-75-1
M. Wt: 199.21 g/mol
InChI Key: VFOBNXJNCURZFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 29 atoms; 13 Hydrogen atoms, 9 Carbon atoms, 4 Oxygen atoms, and 3 Fluorine atoms .

Scientific Research Applications

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds like nonafluorobutanesulfonates have been utilized extensively in transition metal-catalyzed reactions due to their strong electron-withdrawing effects. These compounds serve as intermediates in various metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, and Negishi couplings, demonstrating advantages over commonly used triflates in organic synthesis. The research highlights the potential application of fluorinated compounds, including "4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine," in laboratory and industrial scale organic synthesis due to their cost-effectiveness and efficiency in catalyzing reactions (Hoegermeier & Reissig, 2009).

Environmental Applications

Research on perfluorinated compounds (PFCs) has identified adsorbents with amine groups as having high adsorption capacity for PFC removal from water. This suggests that compounds with fluorine and amine functionalities, similar to the one , could be explored for environmental remediation applications, particularly in the adsorption and removal of persistent organic pollutants from aquatic environments. Studies have indicated that hydrophobic interaction plays a significant role in the adsorption process, highlighting the potential of fluorinated amine compounds in environmental cleanup efforts (Du et al., 2014).

Material Science

In the field of materials science, amine-functionalized metal–organic frameworks (MOFs) have shown potential for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. This interaction is crucial for applications in gas separation and storage, indicating that fluorinated amines could similarly be investigated for enhancing the efficiency of MOFs in capturing and separating CO2 and other gases. The development of such materials could lead to advancements in green chemistry and sustainable technologies (Lin, Kong, & Chen, 2016).

properties

IUPAC Name

4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3NO/c1-12-6-7(3-4-13-2)5-8(9,10)11/h7,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOBNXJNCURZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CCOC)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-trifluoro-2-(2-methoxyethyl)-N-methylbutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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